Ethanone, 2-fluoro-1-[4-[(methoxymethyl)thio]phenyl]-
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Overview
Description
Ethanone, 2-fluoro-1-[4-[(methoxymethyl)thio]phenyl]- is an organic compound with the molecular formula C10H11FO2S and a molecular weight of 214.26 g/mol. This compound is characterized by the presence of a fluoro group, a methoxymethyl sulfanyl group, and a phenyl ethanone structure. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethanone, 2-fluoro-1-[4-[(methoxymethyl)thio]phenyl]- typically involves the reaction of 4-(methoxymethylthio)benzaldehyde with fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Ethanone, 2-fluoro-1-[4-[(methoxymethyl)thio]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethanone, 2-fluoro-1-[4-[(methoxymethyl)thio]phenyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethanone, 2-fluoro-1-[4-[(methoxymethyl)thio]phenyl]- involves its interaction with specific molecular targets and pathways. The fluoro group and methoxymethyl sulfanyl group contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can lead to the inhibition or activation of specific enzymes or receptors, resulting in various biological effects.
Comparison with Similar Compounds
Ethanone, 2-fluoro-1-[4-[(methoxymethyl)thio]phenyl]- can be compared with similar compounds such as:
2-Fluoro-1-{4-[(methylthio)phenyl]ethanone: This compound lacks the methoxymethyl group, which may affect its reactivity and biological activity.
4-Fluoroacetophenone:
2-Fluoro-1-{4-[(ethylthio)phenyl]ethanone: The presence of an ethylthio group instead of a methoxymethyl group can lead to differences in reactivity and biological effects.
The uniqueness of Ethanone, 2-fluoro-1-[4-[(methoxymethyl)thio]phenyl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
146335-13-9 |
---|---|
Molecular Formula |
C10H11FO2S |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-fluoro-1-[4-(methoxymethylsulfanyl)phenyl]ethanone |
InChI |
InChI=1S/C10H11FO2S/c1-13-7-14-9-4-2-8(3-5-9)10(12)6-11/h2-5H,6-7H2,1H3 |
InChI Key |
DLVVMIWBCQMFHZ-UHFFFAOYSA-N |
SMILES |
COCSC1=CC=C(C=C1)C(=O)CF |
Canonical SMILES |
COCSC1=CC=C(C=C1)C(=O)CF |
Synonyms |
Ethanone, 2-fluoro-1-[4-[(methoxymethyl)thio]phenyl]- (9CI) |
Origin of Product |
United States |
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